molecular formula C24H23N3O2 B11458227 N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3-phenylpropanamide

N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3-phenylpropanamide

Cat. No.: B11458227
M. Wt: 385.5 g/mol
InChI Key: RYFLPYPIKLYSGK-UHFFFAOYSA-N
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Description

N-[7-(4-Methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3-phenylpropanamide is a quinazolinone derivative characterized by a 5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl core substituted at position 7 with a 4-methylphenyl group and at position 2 with a 3-phenylpropanamide moiety. Its molecular formula is C₂₅H₂₃N₃O₂, with a molecular weight of 397.47 g/mol (estimated based on structural analogs). The compound exhibits moderate lipophilicity (estimated logP ≈ 4.5–5.0) due to the hydrophobic 4-methylphenyl and 3-phenylpropanamide substituents. Key physicochemical properties include a polar surface area of ~58 Ų, six hydrogen bond acceptors, and one hydrogen bond donor, typical of quinazolinone derivatives with amide functionalities .

Properties

Molecular Formula

C24H23N3O2

Molecular Weight

385.5 g/mol

IUPAC Name

N-[7-(4-methylphenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]-3-phenylpropanamide

InChI

InChI=1S/C24H23N3O2/c1-16-7-10-18(11-8-16)19-13-21-20(22(28)14-19)15-25-24(26-21)27-23(29)12-9-17-5-3-2-4-6-17/h2-8,10-11,15,19H,9,12-14H2,1H3,(H,25,26,27,29)

InChI Key

RYFLPYPIKLYSGK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NC(=O)CCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3-phenylpropanamide typically involves multi-step organic reactions One common method starts with the preparation of the quinazolinone core, which can be achieved through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions

The final step involves the coupling of the quinazolinone intermediate with 3-phenylpropanoic acid or its derivatives, often using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond under mild conditions.

Industrial Production Methods

Industrial production of this compound may employ similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as automated systems for precise control of reaction parameters. Solvent recycling and purification steps are also integrated to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the 4-methylphenyl group to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the quinazolinone core can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of tetrahydroquinazoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), sulfonating agents (SO3)

Major Products

    Oxidation: Carboxylic acids, aldehydes

    Reduction: Tetrahydroquinazoline derivatives

    Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

Anticancer Activity

The compound has been evaluated for its anticancer properties through various studies. Notably, it has shown promising results against several cancer cell lines:

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects:

  • Antibacterial Activity : Research indicates that quinazoline derivatives can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have shown efficacy against Mycobacterium smegmatis and Pseudomonas aeruginosa .
  • Antifungal Activity : Some studies have also explored the antifungal potential of related compounds. While specific data on N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3-phenylpropanamide is scarce, the presence of quinazoline rings is often associated with enhanced antifungal activity against strains like Candida albicans .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the therapeutic potential of this compound:

Structural Feature Effect on Activity
4-Methylphenyl GroupEnhances lipophilicity and cellular uptake
Tetrahydroquinazoline CoreCritical for biological activity; facilitates interaction with target proteins
Amide LinkageInfluences solubility and stability

This table summarizes how specific structural features contribute to the overall biological activity of the compound.

Drug Design and Development

Given its promising biological activities, this compound serves as a lead compound in drug development:

  • Computational Studies : Molecular docking studies suggest that this compound can effectively bind to targets involved in cancer progression and bacterial resistance mechanisms. These findings support further optimization to enhance potency and selectivity.

Mechanism of Action

The mechanism of action of N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinazolinone core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological pathways. The phenylpropanamide moiety may enhance its binding affinity and specificity, leading to more pronounced biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally and functionally comparable to several quinazolinone derivatives. Below is a detailed comparison based on substituent effects, physicochemical properties, and crystallographic data (where available).

Structural Analogues

Compound Name Substituent at Position 2 Substituent at Position 7 Molecular Weight (g/mol) logP logD H-Bond Acceptors/Donors Polar Surface Area (Ų)
N-[7-(4-Methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide Benzamide 4-Methylphenyl 357.41 3.916 2.865 6/1 57.95
N-[7-(4-Methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide Acetamide 4-Methylphenyl 295.34 2.325 2.253 6/1 58.13
N-[7-(3-Chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]propanamide Propanamide 3-Chlorophenyl 329.78 3.2* 2.8* 5/1 56.8*
7-(4-Fluorophenyl)-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one 3-Methylanilino 4-Fluorophenyl 337.38 3.5* 2.9* 5/2 62.3*
Target Compound 3-Phenylpropanamide 4-Methylphenyl 397.47 4.8* 3.5* 6/1 58.0*

*Estimated values based on structural modifications.

Key Observations

Substituent Effects on Lipophilicity :

  • The target compound’s 3-phenylpropanamide group increases logP (4.8*) compared to benzamide (3.916) and acetamide (2.325) derivatives due to the additional phenyl ring .
  • The 3-chlorophenyl substituent in (logP ≈ 3.2) is less lipophilic than the target’s 4-methylphenyl group, highlighting the role of methyl vs. halogen substituents in modulating hydrophobicity.

Hydrogen-Bonding and Solubility: All compounds share similar hydrogen-bonding profiles (5–6 acceptors, 1–2 donors). The acetamide derivative has slightly higher aqueous solubility (logSw = -3.001) compared to benzamide analogs (logSw = -3.904), likely due to reduced steric hindrance . The fluorophenyl derivative exhibits enhanced polarity (polar surface area = 62.3*), favoring solubility in polar solvents.

Crystallographic Insights: Analogs with 4-methylphenyl groups (e.g., ) form triclinic crystals (space group P-1) with unit cell parameters influenced by weak C–H⋯N and π–π interactions.

Electronic Effects :

  • Halogen substituents (e.g., 3-chlorophenyl in , 4-fluorophenyl in ) introduce electronegative effects, altering electronic distribution and binding affinities. The target’s 4-methylphenyl group provides electron-donating effects, which may enhance stability in metabolic pathways .

Research Implications

  • Drug Design : The target compound’s higher logP suggests improved membrane permeability over acetamide/benzamide analogs, making it a candidate for central nervous system (CNS) targets .
  • Crystallography : Structural studies using tools like ORTEP-3 and WinGX are critical for analyzing weak intermolecular interactions that govern packing efficiency.
  • Synthetic Chemistry : Modulating the propanamide chain (e.g., introducing heteroatoms) could further optimize solubility and bioavailability.

Biological Activity

N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3-phenylpropanamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a quinazoline core and an amide functional group. Its molecular formula is C22H24N2OC_{22}H_{24}N_2O, and it exhibits distinct physicochemical properties that influence its biological activity.

1. Antinociceptive Effects

Recent studies have highlighted the compound's potential as a Nav1.8 inhibitor , which is crucial for pain signaling pathways. Inhibition of Nav1.8 channels can lead to reduced pain perception, making this compound a candidate for developing analgesics.

  • Mechanism of Action : The compound likely interacts with the voltage-gated sodium channels, specifically Nav1.8, which are expressed in nociceptive neurons. By blocking these channels, the compound can prevent the transmission of pain signals.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget/MechanismReference
Quinazoline AAntinociceptiveNav1.8 InhibitionPatent
Quinazoline BAntitumorDNA Synthesis InhibitionPubMed
Quinazoline CCytotoxicApoptosis Induction in Cancer CellsPubChem

In Vitro Studies

In vitro studies on related compounds have shown promising results in inhibiting cancer cell lines and modulating pain pathways:

  • Cytotoxicity Assays : Assays conducted on human leukemia cells demonstrated that quinazoline derivatives could significantly reduce cell viability through mechanisms involving cell cycle arrest and apoptosis induction.

In Vivo Studies

Although specific in vivo studies on this compound are sparse, related compounds have been tested in animal models:

  • Pain Models : Animal studies using Nav1.8 inhibitors have shown reduced pain responses in models of inflammatory pain, suggesting potential clinical applications for chronic pain management.

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